molecular formula C8H9NO B1231971 Danaidone CAS No. 6064-85-3

Danaidone

Cat. No. B1231971
CAS RN: 6064-85-3
M. Wt: 135.16 g/mol
InChI Key: ZWFLNXOPXJMZTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new synthesis approach for danaidone involves the conversion of acetonitriles into monosubstituted succinaldehydes and 3-substituted pyrroles, highlighting a convenient and versatile method. This methodology facilitated the preparation of danaidone, demonstrating the compound's accessible synthetic route from basic chemical precursors (Méndez et al., 1996). Additionally, two 1H-2,3-dihydropyrrolizine derivatives, essential for danaidone's synthesis, were developed, showcasing an improved method for nitrating pyrroles and offering an efficient two-step synthesis of danaidone with an overall 33% yield (Rajaraman & Jimenez, 2002).

Molecular Structure Analysis

Danaidone's structure is integral to its function as a semiochemical. The synthesis and structural analysis of related compounds, such as 2-quinuclidonium tetrafluoroborate, shed light on the significance of amide functional groups and the potential non-planarity in danaidone's structure, affecting its stability and reactivity (Tani & Stoltz, 2006).

Chemical Reactions and Properties

Danaidone's chemical properties are pivotal for its role in butterflies. The differential utilization of pyrrolizidine alkaloids by males of danaid butterflies for danaidone production in the alar scent organ highlights its chemical transformation from plant-derived precursors, emphasizing the selective biochemical pathways involved in danaidone's formation (Honda et al., 2005).

Physical Properties Analysis

The physical properties of danaidone, such as its volatility and solubility, contribute to its effectiveness as a pheromone. While specific studies on danaidone's physical properties were not directly found, research on related compounds and their dissolution rates can provide insights into the physical behavior of danaidone in biological and environmental contexts (Chen et al., 2004).

Scientific Research Applications

Danaidone in Butterfly Pheromone Production

Danaidone is a significant component in the pheromone production of certain butterflies, notably the Danaus and Parantica species. In the Danaus chrysippus males, danaidone is synthesized as a ketonic pheromone component, crucial for mating behavior. This synthesis requires the ingestion of pyrrolizidine alkaloids as precursors and involves specific contact behavior between different glandular organs of the butterflies. The presence of danaidone on the hairpencils is contingent upon these conditions, indicating its role in sexual selection and mating success in these species (Boppré, Petty, Schneider, & Meinwald, 1978).

In another study focusing on Parantica sita, it was found that danaidone production is directly linked to the ingestion of specific pyrrolizidine alkaloids (PAs). The study demonstrates that only certain PAs can be effectively transformed into danaidone, highlighting the selective ingestion of these compounds by male butterflies for pheromone production (Honda, Honda, Yamamoto, & Ômura, 2005).

Danaidone in Alar Scent Organ of Butterflies

The utilization of danaidone extends to the alar scent organ of butterflies, particularly in the Parantica sita males. Danaidone is secreted from the alar androconial organ (sex brand) of these butterflies. The study demonstrates a correlation between the ingestion of certain PAs and the production of danaidone, with varying efficiencies observed among different types of PAs. The ability of P. sita males to convert limited chemical types of PAs into danaidone suggests a complex biochemical process underlying this pheromone production (Honda et al., 2005).

Safety And Hazards

The safety data sheet for Danaidone suggests that it may cause eye irritation and recommends avoiding dust formation and breathing vapors, mist, or gas . In case of contact with eyes or skin, it is advised to rinse with plenty of water .

Future Directions

While there is limited information on future directions specifically related to Danaidone, the study of plant-derived alkaloids and their utilization by insects is a field of ongoing research . Further studies could explore the role of Danaidone and similar compounds in other species, as well as potential applications in pest control or other areas.

properties

IUPAC Name

7-methyl-2,3-dihydropyrrolizin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-2-4-9-5-3-7(10)8(6)9/h2,4H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFLNXOPXJMZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209446
Record name 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-7-methyl-1H-pyrrolizin-1-one

CAS RN

6064-85-3
Record name 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolizin-1-one, 2,3-dihydro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
JM Méndez, B Flores, F León, ME Martínez… - Tetrahedron letters, 1996 - Elsevier
… Formal Synthesis of 2,3-Dihydro-7-methyl-2H-pyrrolizidin-l-one (Danaidone), a Semiochemical of Danaid Butterflies. … The methodology was applied to the preparation of …
Number of citations: 15 www.sciencedirect.com
K Honda, Y Honda, S Yamamoto, H Ômura - Journal of chemical ecology, 2005 - Springer
… danaidone as a major component from the alar androconial organ (sex brand). Since danaidone … of several PAs to examine their availability for danaidone production by P. sita males. …
Number of citations: 8 link.springer.com
M Boppré, RL Petty, D Schneider… - Journal of comparative …, 1978 - Springer
… The first mechanism might imply that the wing pockets are a reservoir for danaidone and (unless danaidone biosynthesis is inhibited by the accumulation of the product) it might be …
Number of citations: 64 link.springer.com
H Komae, A Nishi, N Hayashi, C Wesou… - Agricultural and …, 1983 - Taylor & Francis
… It was found that both male and female reacted to danaidone (1… the same functions to the female as danaidone (1), although … B) found danaidone (1) in both the hairpencils and wing …
Number of citations: 14 www.tandfonline.com
K HoNDA, A TADA, N HAYAsHI - Applied entomology and zoology, 1995 - jstage.jst.go.jp
… On the other hand, male hindwings secreted only a scant amount of danaidone. Nevertheless, the finding of alar organs that'are deemed to be specifically associated with danaidone …
Number of citations: 13 www.jstage.jst.go.jp
H Komae, A Nishi, T Tanaka, N Hayashi… - Biochemical Systematics …, 1982 - Elsevier
… The Far East species contained hydroxydanaidal and/or danaidone and the genus Euplosa contained trans-β-ocumene and linalool in addition. These results suggest that the …
Number of citations: 20 www.sciencedirect.com
T Eisner, J Meinwald - Insect pheromone biochemistry and molecular …, 2003 - Elsevier
… prove that danaidone is … danaidone. We did not initially know the reason for the deficiency but did find that the males were not irreversibly impotent. By subsidizing them with danaidone, …
Number of citations: 149 www.sciencedirect.com
M Boppré - Entomologia Experimentalis et Applicata, 1978 - Wiley Online Library
… of danaidone biosynthesis on alkaloid precursors enabled us to understand the significance of the aforementioned contacts between abdominal and alar glands: Amounts of danaidone …
Number of citations: 115 onlinelibrary.wiley.com
S Schulz, W Francke, J Edgar… - … für Naturforschung C, 1988 - degruyter.com
… While the ithomiines contain the new pyrrolizidine alkaloid derivative methyl hydroxydanaidoate, the danaines contain the known derivatives danaidone and hydroxydanaidal. In …
Number of citations: 60 www.degruyter.com
R Nishida, S Schulz, CS Kim, H Fukami… - Journal of chemical …, 1996 - Springer
… Viridifloric β-lactone and danaidone induced significant electroantennogram responses on the female's antennae, suggesting their principal role together with other hairpencil …
Number of citations: 110 link.springer.com

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